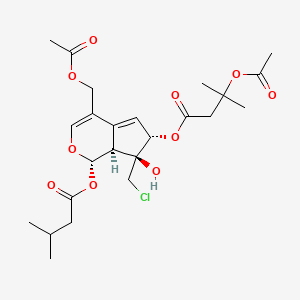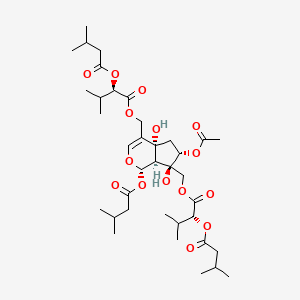
Eicosapentaenoic Acid Alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eicosapentaenoic acid (EPA; Item No. 90110) is an ω-3 fatty acid abundantly available in marine organisms that has been shown to offer anti-inflammatory and cardiovascular benefits. EPA alkyne is a form of EPA with an ω-terminal alkyne. The terminal alkyne group can be used in click chemistry linking reactions to tag EPA with fluorescent or biotinylated labels for analysis of its metabolism and biological activity. Because the alkyne group is at the ω-terminus, this compound can be used to easily tag metabolites and derivatives.
科学的研究の応用
1. Stereoselective Synthesis and Biological Activities
Eicosapentaenoic acid (EPA) is a polyunsaturated fatty acid used as a substrate for synthesizing specialized pro-resolving lipid mediators like Resolvin E1. This mediator exhibits multiple biological activities and is involved in clinical trial development programs. Techniques like the Evans-Nagao aldol reaction, stereoselective alkyne reduction, and Z-selective Wittig reaction are used for its synthesis, matching the structure of authentic Resolvin E1 (Nesman et al., 2020).
2. Heterotrophic Production by Microalgae
EPA, being essential in regulating biological functions and treating diseases like heart and inflammatory diseases, is explored for alternative sources beyond fish oil. Microalgae, capable of producing high-quality EPA, are considered a potential source. They can be grown heterotrophically on organic substrates without light, providing a controlled method for maximizing EPA production. Various strategies like strain improvement and cultivation system development are explored for commercial production (Wen & Chen, 2003).
3. Production Enhancement Strategies
Advancements in biotechnology and synthetic biology have led to new strategies to enhance the production of EPA. These include process engineering, metabolic regulation, and the construction of biosynthetic pathways. This approach is significant in increasing EPA production for addressing cardiovascular, cancer, and other diseases (Xia et al., 2020).
4. Oxidative Degradation and Synthetic Applications
EPA is also studied for its oxidative degradation into polyunsaturated aldehydes, exploring its potential in various synthetic applications. The conversion to α,β-ethylenic epoxide derivatives and the subsequent oxidative cleavage demonstrates its versatility in chemical synthesis (Holmeide & Skattebol, 2003).
5. Attenuation of Obesity-Related Hepatocellular Carcinogenesis
EPA has shown promise in reducing the development of hepatocellular carcinoma associated with obesity. It achieves this by inhibiting the activation of STAT3 and subsequent tumor cell proliferation, without affecting hepatic inflammation (Inoue-Yamauchi et al., 2017).
特性
分子式 |
C20H26O2 |
|---|---|
分子量 |
298.4 |
InChI |
InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,3-4,6-7,9-10,12-13,15-16H,5,8,11,14,17-19H2,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15- |
InChIキー |
FCLMKCFLVGHPHY-JLNKQSITSA-N |
SMILES |
C#C/C=CC/C=CC/C=CC/C=CC/C=CCCCC(O)=O |
同義語 |
EPA Alkyne; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






